4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring The piperazine ring is further substituted with a trifluoromethyl pyridine moiety
Mechanism of Action
Target of Action
The primary target of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to reduced collagen production, which is beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity This inhibition results in a decrease in the hydroxylation of proline residues in collagen, a critical step in collagen biosynthesis
Biochemical Pathways
The compound affects the collagen biosynthesis pathway by inhibiting collagen prolyl-4-hydroxylase . This enzyme catalyzes the formation of 4-hydroxyproline, a key amino acid in collagen. By inhibiting this enzyme, the compound reduces the production of hydroxyproline, leading to decreased collagen synthesis .
Result of Action
The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a marker of collagen, in cell culture medium in vitro . This suggests that the compound could have potential therapeutic effects in conditions characterized by excessive collagen deposition, such as fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group through a nucleophilic substitution reaction. The piperazine ring can be introduced via a condensation reaction with an appropriate amine. The trifluoromethyl pyridine moiety is then attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener reaction conditions to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of a pyrimidine derivative with a carbonyl group.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine: Similar structure but with a phenyl group instead of a pyridine ring.
4-methoxy-6-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}pyrimidine: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness
The presence of the trifluoromethyl pyridine moiety in 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine makes it unique compared to other similar compounds. This moiety can significantly influence the compound’s electronic properties and its interactions with biological targets, potentially leading to enhanced activity and selectivity in various applications .
Properties
IUPAC Name |
4-methoxy-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZWRGDXYFFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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